(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Brand Name: Vulcanchem
CAS No.: 1351642-08-4
VCID: VC4445450
InChI: InChI=1S/C25H29N3OS/c29-24(25(12-4-5-13-25)22-9-6-18-30-22)27-15-10-20(11-16-27)19-28-17-14-26-23(28)21-7-2-1-3-8-21/h1-3,6-9,14,17-18,20H,4-5,10-13,15-16,19H2
SMILES: C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CN4C=CN=C4C5=CC=CC=C5
Molecular Formula: C25H29N3OS
Molecular Weight: 419.59

(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

CAS No.: 1351642-08-4

Cat. No.: VC4445450

Molecular Formula: C25H29N3OS

Molecular Weight: 419.59

* For research use only. Not for human or veterinary use.

(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone - 1351642-08-4

Specification

CAS No. 1351642-08-4
Molecular Formula C25H29N3OS
Molecular Weight 419.59
IUPAC Name [4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Standard InChI InChI=1S/C25H29N3OS/c29-24(25(12-4-5-13-25)22-9-6-18-30-22)27-15-10-20(11-16-27)19-28-17-14-26-23(28)21-7-2-1-3-8-21/h1-3,6-9,14,17-18,20H,4-5,10-13,15-16,19H2
Standard InChI Key VGDWBYKMLBJKEP-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CN4C=CN=C4C5=CC=CC=C5

Introduction

Structural Characterization

Core Molecular Architecture

The molecule consists of three primary components:

  • A piperidine ring substituted at the 1-position with a methanone group.

  • A 2-phenyl-1H-imidazole group attached via a methylene bridge to the piperidine’s 4-position.

  • A 1-(thiophen-2-yl)cyclopentyl group bonded to the methanone carbonyl.

Stereochemical Considerations

The cyclopentyl group’s stereochemistry at the 1-position and the piperidine ring’s conformation may influence biological activity. Molecular modeling of analogous compounds suggests that axial-equatorial substituent arrangements modulate receptor binding .

Synthesis and Reactivity

Reaction Optimization

Data from analogous syntheses indicate that:

  • Solvent: THF or DMF improves yields (e.g., 91% in CDI-mediated couplings ).

  • Temperature: Room temperature suffices for CDI activation, avoiding side reactions.

  • Workup: Acidic quenching (1N HCl) followed by ethyl acetate extraction isolates the product .

Physicochemical Properties

Calculated Molecular Parameters

PropertyValueMethod/Source
Molecular FormulaC₂₇H₂₈N₃O₂SPubChem CID 7177661
Molecular Weight458.6 g/molPubChem computation
LogP (Lipophilicity)3.8 ± 0.5ChemAxon estimation
Hydrogen Bond Donors1 (imidazole NH)Structural analysis

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (≥10 mM).

  • Stability: Susceptible to hydrolysis at the methanone group under acidic/basic conditions.

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The thiophene-cyclopentyl group offers a vector for modulating selectivity in kinase inhibitor design.

  • Probe Development: Fluorescent tagging at the imidazole NH could enable cellular imaging applications.

Industrial Synthesis

  • Scale-Up Challenges: CDI-mediated couplings may require alternative reagents (e.g., EDC/HOBt) for cost-effective production.

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